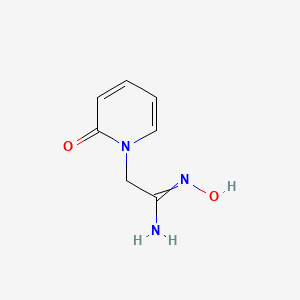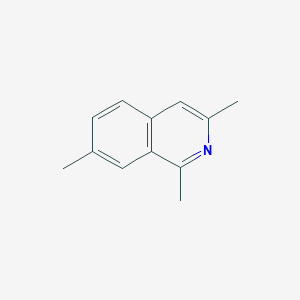
1-Fluoro-8-methoxynaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-8-methoxynaphthalene is an organic compound with the molecular formula C11H9FO It is a derivative of naphthalene, where a fluorine atom is substituted at the first position and a methoxy group at the eighth position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-8-methoxynaphthalene can be synthesized through several methods. One common approach involves the diazotization of 1-naphthylamine followed by a reaction with a fluorine-containing compound. The process typically involves:
- Mixing 1-naphthylamine with a strong acid solution and a nitrite solution to form a diazonium salt.
- Reacting the diazonium salt with a fluorine-containing compound such as fluoboric acid or fluorophosphoric acid to precipitate the diazonium salt.
- Cracking the diazonium salt with a fluoride salt to obtain 1-fluoronaphthalene, which can then be methoxylated to form this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity while maintaining safety standards.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-8-methoxynaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are typically used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthalenes, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-Fluoro-8-methoxynaphthalene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 1-Fluoro-8-methoxynaphthalene involves its interaction with various molecular targets. The fluorine atom’s presence can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The methoxy group can also affect the compound’s electronic properties, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
- 1-Fluoro-4-methoxynaphthalene
- 1-Fluoro-2-methoxynaphthalene
- 1-Fluoro-5-methoxynaphthalene
Comparison: 1-Fluoro-8-methoxynaphthalene is unique due to the specific positioning of the fluorine and methoxy groups, which can significantly influence its chemical properties and reactivity. Compared to other similar compounds, it may exhibit different electronic effects and steric hindrance, making it suitable for specific applications in synthesis and research .
Conclusion
This compound is a compound of significant interest in various scientific fields due to its unique chemical properties and potential applications. Its synthesis, reactivity, and applications make it a valuable compound for further research and development.
Properties
Molecular Formula |
C11H9FO |
|---|---|
Molecular Weight |
176.19 g/mol |
IUPAC Name |
1-fluoro-8-methoxynaphthalene |
InChI |
InChI=1S/C11H9FO/c1-13-10-7-3-5-8-4-2-6-9(12)11(8)10/h2-7H,1H3 |
InChI Key |
MXJINSZTQOLELM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





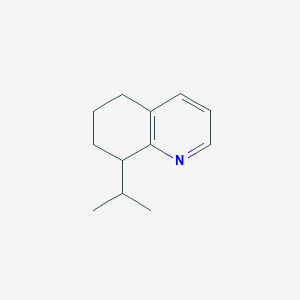
![2-{6-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine](/img/structure/B11913591.png)
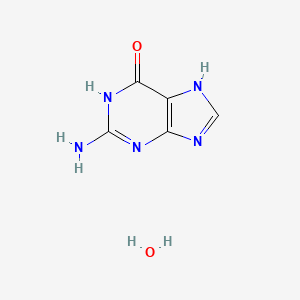

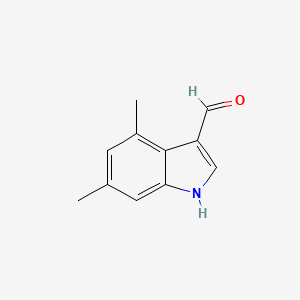
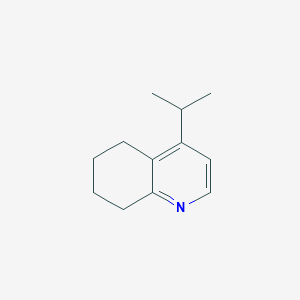
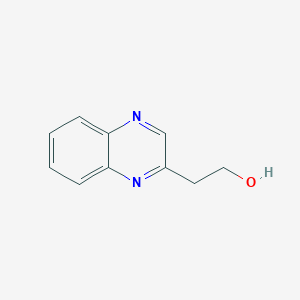
![6,8-Dihydrofuro[3,4-g]quinoxaline](/img/structure/B11913633.png)
